molecular formula C9H7NO3 B1585781 3-Acetyl-2-benzoxazolinone CAS No. 24963-28-8

3-Acetyl-2-benzoxazolinone

Cat. No.: B1585781
CAS No.: 24963-28-8
M. Wt: 177.16 g/mol
InChI Key: KIIQPJPWSJBTGN-UHFFFAOYSA-N
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Description

3-Acetyl-2-benzoxazolinone is an organic compound with the molecular formula C9H7NO3 It belongs to the class of benzoxazolinones, which are heterocyclic compounds containing a benzene ring fused with an oxazoline ring

Biochemical Analysis

Biochemical Properties

3-Acetyl-2-benzoxazolinone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. The interaction between this compound and monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound has been shown to interact with other biomolecules, including proteins involved in cellular signaling pathways, which can modulate various cellular functions .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in the regulation of cell growth and apoptosis, leading to changes in cell proliferation and survival . Moreover, it has been shown to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of monoamine oxidase by binding to its active site, thereby preventing the enzyme from metabolizing neurotransmitters . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including alterations in behavior, respiratory distress, and changes in sleep patterns . These threshold effects highlight the importance of dosage considerations in the use of this compound in experimental and therapeutic contexts.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic flux of this compound and its metabolites can influence the levels of other metabolites within cells, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on the presence of targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetyl-2-benzoxazolinone can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized to produce this compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-benzoxazolinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazolinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

3-Acetyl-2-benzoxazolinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

3-Acetyl-2-benzoxazolinone can be compared with other benzoxazolinone derivatives, such as:

    2-Benzoxazolinone: Lacks the acetyl group and has different chemical properties and applications.

    3-Methyl-2-benzoxazolinone: Contains a methyl group instead of an acetyl group, leading to variations in reactivity and biological activity.

    6-Nitro-2-benzoxazolinone:

Properties

IUPAC Name

3-acetyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-6(11)10-7-4-2-3-5-8(7)13-9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIQPJPWSJBTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179671
Record name 2-Benzoxazolinone, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24963-28-8
Record name 3-Acetyl-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24963-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazolinone, 3-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024963288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolinone, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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